molecular formula C8H13O3P B8615669 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1,2-propadienyl)-, 2-oxide CAS No. 119713-39-2

1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(1,2-propadienyl)-, 2-oxide

Cat. No. B8615669
Key on ui cas rn: 119713-39-2
M. Wt: 188.16 g/mol
InChI Key: LBSWXFUSPVYLTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05177237

Procedure details

A solution mixture of II and III obtained in Reference Example 1 was stirred under cooling with ice and 510 g (10.2 mol) of hydrazine monohydrate was dropwise added thereto. After the completion of dropwise addition, the solution mixture was stirred for 30 minutes (the reaction was completed in ten minutes), and 11.2 kg of 10% by weight hydrochloric acid was added thereto. The solution mixture was stirred for one hour at room temperature and 5.0 kg of the solvent was distilled off. The solution was subjected to salting-out by addition of 1.38 kg of sodium chloride and extracted 2 times with 15.8 kg of chloroform. The chloroform layers were combined and dried over anhydrous sodium sulfate, followed by filtration. The solvent was distilled off, and the residue was dissolved in 3.5 kg of toluene and cooled with ice. The crystal thus precipitated was collected by filtration by means of suction and washed with 1.0 kg of toluene cooled and dried to obtain 1,000 g (yield: 57.5% through 4 steps) of the desired product of 2-acetonyl-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane as colorless crystal.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
510 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([P:4]1(=[O:12])[O:9][CH2:8][C:7]([CH3:11])([CH3:10])[CH2:6][O:5]1)=[C:2]=[CH2:3].CC1(C)COP(C#CC)(=O)[O:16]C1.O.NN.Cl>>[CH2:1]([P:4]1(=[O:12])[O:5][CH2:6][C:7]([CH3:10])([CH3:11])[CH2:8][O:9]1)[C:2]([CH3:3])=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C=C)P1(OCC(CO1)(C)C)=O
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(COP(OC1)(=O)C#CC)C
Step Two
Name
Quantity
510 g
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Reference Example 1
ADDITION
Type
ADDITION
Details
was dropwise added
ADDITION
Type
ADDITION
Details
After the completion of dropwise addition
STIRRING
Type
STIRRING
Details
the solution mixture was stirred for 30 minutes (the reaction
Duration
30 min
WAIT
Type
WAIT
Details
was completed in ten minutes
STIRRING
Type
STIRRING
Details
The solution mixture was stirred for one hour at room temperature
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
5.0 kg of the solvent was distilled off
ADDITION
Type
ADDITION
Details
The solution was subjected to salting-out by addition of 1.38 kg of sodium chloride
EXTRACTION
Type
EXTRACTION
Details
extracted 2 times with 15.8 kg of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
followed by filtration
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 3.5 kg of toluene
TEMPERATURE
Type
TEMPERATURE
Details
cooled with ice
CUSTOM
Type
CUSTOM
Details
The crystal thus precipitated
FILTRATION
Type
FILTRATION
Details
was collected by filtration by means of suction
WASH
Type
WASH
Details
washed with 1.0 kg of toluene
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C(=O)C)P1(OCC(CO1)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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